
3,3'-Dimethyl-2,2'-biquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dimethyl-2,2’-biquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C18H14N4. It is a derivative of quinoxaline, featuring two quinoxaline rings connected at the 2 and 2’ positions, with methyl groups at the 3 and 3’ positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl-2,2’-biquinoxaline typically involves the condensation of appropriate diamines with diketones. One common method is the reaction of 3,3’-dimethylbenzil with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .
Industrial Production Methods: Industrial production of 3,3’-Dimethyl-2,2’-biquinoxaline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Dimethyl-2,2’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline rings to tetrahydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-Dimethyl-2,2’-biquinoxaline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases.
Industry: It is used in the development of optoelectronic materials and as a precursor for dyes and pigments
Wirkmechanismus
The mechanism of action of 3,3’-Dimethyl-2,2’-biquinoxaline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, lacking the methyl groups.
2,3-Dimethylquinoxaline: A similar compound with methyl groups at the 2 and 3 positions.
2,2’-Biquinoxaline: A related compound without the methyl groups at the 3 and 3’ positions
Uniqueness: 3,3’-Dimethyl-2,2’-biquinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 3’ positions can enhance its stability and modify its interaction with biological targets compared to other quinoxaline derivatives .
Eigenschaften
CAS-Nummer |
6639-89-0 |
|---|---|
Molekularformel |
C18H14N4 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
2-methyl-3-(3-methylquinoxalin-2-yl)quinoxaline |
InChI |
InChI=1S/C18H14N4/c1-11-17(21-15-9-5-3-7-13(15)19-11)18-12(2)20-14-8-4-6-10-16(14)22-18/h3-10H,1-2H3 |
InChI-Schlüssel |
ZIXYVLMASAVJLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C1C3=NC4=CC=CC=C4N=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


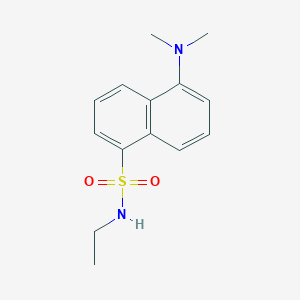

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11844900.png)
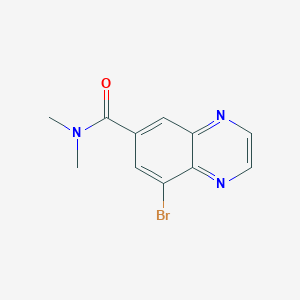
![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)


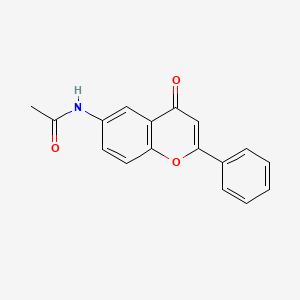
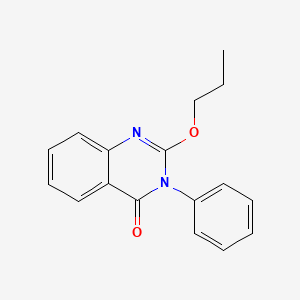

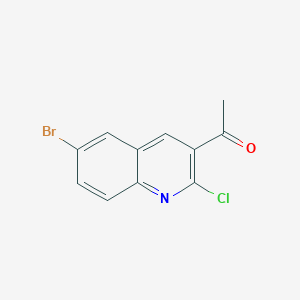
![Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11844955.png)
![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
![6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile](/img/structure/B11844966.png)
